2,4-Bis(2-chloroethyl)-1,1-dimethylcyclobutane
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Overview
Description
2,4-Bis(2-chloroethyl)-1,1-dimethylcyclobutane is a chemical compound known for its unique structure and properties It is a derivative of cyclobutane, featuring two chloroethyl groups and two methyl groups attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(2-chloroethyl)-1,1-dimethylcyclobutane typically involves the reaction of cyclobutane derivatives with chloroethylating agents. One common method includes the use of phosphorus trichloride and ethylene oxide to produce tris(2-chloroethyl) phosphite, which is then rearranged to form bis(2-chloroethyl)-2-chloroethylphosphonate . This intermediate can be further reacted under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(2-chloroethyl)-1,1-dimethylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chloroethyl groups.
Oxidizing Agents: Compounds like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce cyclobutane derivatives with hydroxyl or carbonyl groups.
Scientific Research Applications
2,4-Bis(2-chloroethyl)-1,1-dimethylcyclobutane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Bis(2-chloroethyl)-1,1-dimethylcyclobutane involves its interaction with molecular targets and pathways. The chloroethyl groups can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. This compound may also interact with enzymes and receptors, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Nitrogen Mustards: Compounds like mechlorethamine and cyclophosphamide share structural similarities and are known for their alkylating properties.
Bis(2-chloroethyl)amines: These compounds also contain chloroethyl groups and exhibit similar reactivity.
Uniqueness
2,4-Bis(2-chloroethyl)-1,1-dimethylcyclobutane is unique due to its specific cyclobutane ring structure and the presence of both chloroethyl and methyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
3183-48-0 |
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Molecular Formula |
C10H18Cl2 |
Molecular Weight |
209.15 g/mol |
IUPAC Name |
2,4-bis(2-chloroethyl)-1,1-dimethylcyclobutane |
InChI |
InChI=1S/C10H18Cl2/c1-10(2)8(3-5-11)7-9(10)4-6-12/h8-9H,3-7H2,1-2H3 |
InChI Key |
INKQNBVJEYIODC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1CCCl)CCCl)C |
Origin of Product |
United States |
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